(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride

Organic Synthesis Azidoalkylamine Intermediates Cyclization Suppression

Research supply challenge: Unstable azidoalkylamine free bases show poor synthetic yields (~30%) and explosive handling risks. This dihydrochloride salt solves both. Key advantages: • Enhanced stability & safety vs. free base, compatible with standard SPPS coupling reagents. • Defined 7-atom amine-to-azide spacer with a secondary amine for orthogonal functionalization. • Meets pharmaceutical cGMP purity requirements, serving as a key intermediate in macrolide antibiotic synthesis.

Molecular Formula C7H19Cl2N5
Molecular Weight 244.16 g/mol
Cat. No. B12313026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride
Molecular FormulaC7H19Cl2N5
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CNCCCN.Cl.Cl
InChIInChI=1S/C7H17N5.2ClH/c8-4-3-6-10-5-1-2-7-11-12-9;;/h10H,1-8H2;2*1H
InChIKeyFKZYJDHYUPQUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride Overview


(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride (CAS 148736-30-5, molecular formula C₇H₁₉Cl₂N₅, molecular weight 244.16 g/mol) is a heterobifunctional building block comprising a primary amine, a secondary amine, and a terminal azide group, supplied as the dihydrochloride salt [1]. The compound belongs to the azidoalkylamine class and serves as a key intermediate in the synthesis of pharmacologically relevant molecules (e.g., the macrolide antibiotic solithromycin) [2] and as a clickable linker in bioconjugation [3]. The dihydrochloride salt form enhances physicochemical stability and handling safety compared to the free base [2].

Type Heterobifunctional azidoalkylamine · dihydrochloride salt
Workflow Click conjugation (CuAAC/SPAAC) · peptide backbone modification
Selection Dual amine handles + azide; salt form supports stable handling

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride: Why It's Irreplaceable


Substituting (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride with a simpler azidoalkylamine (e.g., 4-azidobutylamine) or a non-salt form is not advisable due to three critical factors: (1) the free base of N-(4-azidobutyl)-1,3-propanediamine exhibits extremely poor synthetic yield (~30%) because of competing intramolecular cyclization to N-(3-aminopropyl)pyrrolidine ; (2) azidoalkylamine free bases are physically unstable, possessing explosive characteristics and challenging handling requirements [1]; and (3) the specific 3-aminopropyl/4-azidobutyl architecture provides a defined spacer length (7 atoms between amine and azide) and introduces a secondary amine that can be exploited for additional functionalization or conformational control—a feature absent in simple linear aminoazides [2].

Free base yield
Free base form may undergo intramolecular cyclization, reducing reported yield to ~30%; salt form suppresses this pathway.
Handling hazard
Unprotected azidoalkylamines present explosive potential and shipping restrictions; dihydrochloride salt supports routine laboratory handling.
Structural mismatch
Simpler linear azides lack the secondary amine and defined 7-atom spacer, limiting sequential functionalization and conformational control in peptide backbones.

(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride vs. Closest Analogs


Synthetic Yield Advantage Over Free Base

The free base form N-(4-azidobutyl)-1,3-propanediamine, which is structurally equivalent to the target compound without the dihydrochloride salt, is plagued by a severe yield-limiting cyclization side reaction. In the last synthetic step, intramolecular nucleophilic substitution forms N-(3-aminopropyl)pyrrolidine, reducing the yield to only 30% . In contrast, the dihydrochloride salt form stabilizes the amine functionalities, effectively suppressing this cyclization pathway and enabling yields exceeding 70% when prepared via optimized routes that leverage the salt's enhanced stability [1]. This yield improvement directly reduces production costs and ensures reliable supply for research and manufacturing.

Synthetic Yield
Head-to-head
Yield: >70% vs 30% (free base) +≥40% abs. increase
Salt form suppresses cyclization side reaction; supports supply predictability.
Reported conditions: 1-azido-4-haloalkane + 1,3-diaminopropane; free base yield from prior art.
Organic Synthesis Azidoalkylamine Intermediates Cyclization Suppression

Stability and Purity vs. Unprotected Azidoalkylamines

Azidoalkylamine free bases, including 4-azidobutylamine, are known to be explosive, thermally unstable, and difficult to handle, often requiring special shipping permits and dedicated transport conditions [1]. Differential Scanning Calorimetry (DSC) analyses demonstrate that organic acid salts of azidoalkylamines exhibit significantly improved thermal stability, with onset temperatures for exothermic decomposition shifted to higher values and reduced energy release [1]. Furthermore, the salt formation process routinely yields material with purity ≥99.8% (HPLC Area %), compared to typical free base purities of 90–95% due to instability-induced degradation [1]. While the target compound is a dihydrochloride salt rather than an organic acid salt, the same stabilization principle applies, and commercial specifications consistently report purity ≥95% .

Stability & Purity
Class-level
Dihydrochloride salt ≥95% purity, stable solid
Free base analog ≤90–95% purity, explosive hazard
Salt form enables safer routine handling and reduces degradation.
DSC/HPLC data from organic acid salts of azidoalkylamines; class-level inference for dihydrochloride.
Chemical Stability Handling Safety Purity Profile

Conformational Control and Dual Reactivity vs. Linear Azides

The N-(4-azidobutyl) motif, which is present in the target compound, imparts conformational constraints similar to those of an N-methyl group when incorporated into peptide backbones. In a direct comparison using Cilengitide as a model peptide, the N-(4-azidobutyl) group maintained the bioactive conformation while introducing a clickable azide handle for further derivatization [1]. This is a feature absent in simple linear aminoazides (e.g., 4-azidobutylamine) or in linkers lacking the secondary amine (e.g., 4-azidobutan-1-amine). Additionally, the presence of both a primary and a secondary amine, alongside the terminal azide, provides three distinct reactive handles for sequential, orthogonal functionalization [2].

Conformational Control
Reported
Target compound Secondary amine mimics N-methyl restriction; azide for click
Linear 4-azidobutylamine Single primary amine; no conformational constraint
Enables dual orthogonal functionalization in peptide bioconjugation studies.
Model peptide study: Cilengitide backbone N-alkylation retained bioactive conformation.
Peptide Engineering Conformational Control Click Chemistry

Key Intermediate for Solithromycin

The compound serves as a critical intermediate in the synthesis of solithromycin, a next-generation fluoroketolide antibiotic. The dihydrochloride salt form is specifically employed to ensure high purity and process safety during the construction of the macrolide core [1][2]. Alternative azidoalkylamines (e.g., 3-azidopropylamine or 4-azidobutylamine) do not provide the correct spacer geometry required for the final drug substance. Furthermore, the use of the free base would introduce unacceptable safety risks and purity concerns in a cGMP pharmaceutical manufacturing environment [1].

Solithromycin Intermediate
Reported
Reported intermediate for solithromycin; spacer geometry critical for macrolide core assembly.
Application-specific intermediate; substitution would require synthetic route redesign.
cGMP process context; purity ≥95% and safe handling form required per patent literature.
Macrolide Antibiotics Pharmaceutical Intermediates Solitorymycin Synthesis

Applications of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride


Peptide Backbone Conformational Control

Use in solid-phase peptide synthesis (SPPS) to introduce an N-(4-azidobutyl) group at amide nitrogen positions. This modification mimics N-methylation to restrict peptide conformation while providing a clickable azide for subsequent bioconjugation (e.g., fluorophore attachment, PEGylation, or cyclization) [1]. The dihydrochloride salt ensures compatibility with standard SPPS coupling reagents and avoids side reactions associated with free amine bases.

Solithromycin and Macrolide Antibiotic Synthesis

Employed as a key intermediate in the multi-step synthesis of solithromycin, a fluoroketolide antibiotic. The dihydrochloride salt's stability and high purity are essential for meeting pharmaceutical cGMP requirements and for ensuring reproducible yields in the final amidation/cycloaddition steps [2]. Alternative azidoalkylamines are not structurally appropriate and pose unacceptable safety risks.

PROTAC and Heterobifunctional Degrader Construction

Used as a linker component in PROTAC (PROteolysis TArgeting Chimera) design, where the azide group enables copper-catalyzed or strain-promoted click conjugation to an alkyne-modified E3 ligase ligand, and the amine functionalities allow attachment to a target protein ligand [3]. The defined 7-atom spacer length and the dihydrochloride salt's handling safety are critical advantages over simpler, hazardous azide linkers.

Multifunctional Molecular Hybrid Synthesis

Utilized in the construction of complex molecular hybrids, such as protoporphyrin IX/vitamin B-12 conjugates, via CuAAC click chemistry [4]. The presence of two distinct amine groups allows for sequential, orthogonal functionalization—for example, first coupling a hydrophobic moiety via the primary amine, then attaching a hydrophilic polymer via the secondary amine after azide reduction—a level of control not achievable with simple mono-amine azides.

Application
Selection Property
Validation Focus
Peptide backbone N-alkylation
Secondary amine restriction + clickable azide
Conformation-activity relationship in peptide mimetics
Macrolide antibiotic synthesis
Defined spacer length; salt-form purity & stability
Intermediate consistency and route reproducibility
PROTAC linker construction
Heterobifunctional azide-amine chemistry
Click conjugation efficiency and ternary complex formation
Molecular hybrid assembly
Sequential amine functionalization
Orthogonal conjugation sequence and product homogeneity

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